molecular formula C25H23ClN2O4 B10917895 1-(2-chlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole

1-(2-chlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole

Cat. No.: B10917895
M. Wt: 450.9 g/mol
InChI Key: TUGOMKKNMQYIRB-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the formation of the pyrazole ring. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-chlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-chlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-chlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

  • 1-(2-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole
  • 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole

These compounds share structural similarities but may differ in their chemical properties and biological activities

Properties

Molecular Formula

C25H23ClN2O4

Molecular Weight

450.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-3,5-bis(2,4-dimethoxyphenyl)pyrazole

InChI

InChI=1S/C25H23ClN2O4/c1-29-16-9-11-18(24(13-16)31-3)21-15-23(19-12-10-17(30-2)14-25(19)32-4)28(27-21)22-8-6-5-7-20(22)26/h5-15H,1-4H3

InChI Key

TUGOMKKNMQYIRB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=NN2C3=CC=CC=C3Cl)C4=C(C=C(C=C4)OC)OC)OC

Origin of Product

United States

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